REACTION_CXSMILES
|
[CH2:1]([Li])CCC.[C:6]([Si:10]([CH3:22])([CH3:21])[O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18](=O)[CH3:19])=[CH:14][CH:13]=1)([CH3:9])([CH3:8])[CH3:7]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[C:6]([Si:10]([O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([CH3:1])=[CH2:19])=[CH:14][CH:13]=1)([CH3:22])[CH3:21])([CH3:9])([CH3:8])[CH3:7] |f:2.3|
|
Name
|
|
Quantity
|
19.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OC1=CC=C(C=C1)C(C)=O)(C)C
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
96 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The red solution was stirred at rt for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise to the mixture
|
Type
|
CUSTOM
|
Details
|
a white precipitate formed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h at rt
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solution was quenched with saturated NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The resultant mixture was eluted through a plug of silica gel (hexanes)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.36 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |